molecular formula C18H16O6 B094804 (2,5-Diacetyloxyphenyl)methyl benzoate CAS No. 17019-78-2

(2,5-Diacetyloxyphenyl)methyl benzoate

Cat. No.: B094804
CAS No.: 17019-78-2
M. Wt: 328.3 g/mol
InChI Key: KFOUCBGGQJRKPH-UHFFFAOYSA-N
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Description

(2,5-Diacetyloxyphenyl)methyl benzoate is a benzoate ester derivative featuring a phenyl ring substituted with acetyloxy (-OAc) groups at the 2- and 5-positions, linked via a methyl ester to a benzoate moiety. This compound’s structure combines aromatic ester functionalities with acetylated hydroxyl groups, which influence its physicochemical properties and reactivity.

Properties

CAS No.

17019-78-2

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

(2,5-diacetyloxyphenyl)methyl benzoate

InChI

InChI=1S/C18H16O6/c1-12(19)23-16-8-9-17(24-13(2)20)15(10-16)11-22-18(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

KFOUCBGGQJRKPH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)COC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)COC(=O)C2=CC=CC=C2

Synonyms

2,5-Dihydroxybenzenemethanol 2,5-diacetate α-benzoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Geometric Comparisons

Substituent positioning and type significantly affect molecular geometry. For example:

  • 2,5-Dimethylphenyl benzoate (25DMPBA): X-ray crystallography reveals a dihedral angle of 87.4° between its aromatic rings, compared to 80.3° in 2,4-dimethylphenyl benzoate (24DMPBA) .
  • Methyl 2,4-dihydroxy-6-methyl benzoate : Features hydroxyl groups at positions 2 and 4, with a benzylic methyl at position 4. Its acyloxymethyl group (δC 51.8) and hydroxyls (δC 158.0–163.1) contrast with the acetyloxy substituents in the target compound, which would exhibit distinct NMR shifts due to electron-withdrawing acetyl groups .
Table 1: Key Geometric and Spectral Properties of Benzoate Derivatives
Compound Substituents Dihedral Angle (°) Notable Spectral Features (NMR δC)
2,5-Dimethylphenyl benzoate 2-CH₃, 5-CH₃ 87.4 Methyl (δH 2.10–2.46)
2,4-Dimethylphenyl benzoate 2-CH₃, 4-CH₃ 80.3 Similar methyl shifts
Methyl 2,4-dihydroxy-6-Me benzoate 2-OH, 4-OH, 6-CH₃ N/A Acyloxymethyl (δC 51.8), hydroxyls (δC 158–163)
(2,5-Diacetyloxyphenyl)methyl benzoate* 2-OAc, 5-OAc Predicted >87.4 Expected acetyl carbonyls (δC ~170–175)

*Predicted data based on structural analogs.

Physicochemical and Functional Properties

  • Solubility and Polarity : Acetyloxy groups enhance polarity compared to methyl or hydroxyl substituents. For instance, benzyl benzoate (logP ~3.5) is lipophilic, whereas hydroxylated analogs like methyl 2,4-dihydroxybenzoate exhibit higher aqueous solubility . The acetylated compound may occupy an intermediate range due to partial hydrophilicity from ester groups.
  • Odor Profiles : Natural benzoates like methyl benzoate (floral, cananga-like) and hexyl benzoate (woody-green) derive their odors from alkyl chain length and substituent effects . The acetyloxy groups in this compound could impart a more complex, balsamic aroma, though experimental data are lacking.

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